molecular formula C27H28FN3O2S B394684 N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

Cat. No.: B394684
M. Wt: 477.6g/mol
InChI Key: CZFZJRLJRGARHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide: is a complex organic compound with potential applications in various scientific fields. This compound features a benzylpiperazine moiety, a tetrahydrobenzothiophene core, and a fluorobenzamide group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide typically involves multiple steps:

    Formation of the Benzylpiperazine Moiety: This step involves the reaction of piperazine with benzyl chloride under basic conditions to form 4-benzylpiperazine.

    Synthesis of the Tetrahydrobenzothiophene Core: This can be achieved through a cyclization reaction involving a thiophene derivative and a suitable cyclizing agent.

    Coupling Reactions: The benzylpiperazine and tetrahydrobenzothiophene intermediates are coupled using a carbonylating agent to form the desired compound.

    Introduction of the Fluorobenzamide Group: The final step involves the reaction of the intermediate with 2-fluorobenzoyl chloride under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the tetrahydrobenzothiophene core.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The fluorine atom in the fluorobenzamide group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzamides.

Scientific Research Applications

Chemistry:

  • Used as a building block for the synthesis of more complex molecules.
  • Studied for its unique reactivity and potential as a catalyst in organic reactions.

Biology:

  • Investigated for its potential as a ligand in receptor binding studies.
  • Explored for its interactions with various enzymes and proteins.

Medicine:

  • Potential applications in drug development, particularly for targeting specific receptors or enzymes.
  • Studied for its pharmacokinetic properties and potential therapeutic effects.

Industry:

  • Used in the development of advanced materials with specific chemical properties.
  • Potential applications in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets. The benzylpiperazine moiety may interact with neurotransmitter receptors, while the fluorobenzamide group could enhance binding affinity and specificity. The tetrahydrobenzothiophene core may contribute to the compound’s overall stability and reactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • N~1~-{3-[(4-benzylpiperazino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methylbenzamide
  • N~1~-{3-[(4-benzylpiperazino)carbonyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-4-methylbenzamide

Comparison:

  • Structural Differences: The presence of different substituents (e.g., fluorine vs. methyl groups) can significantly alter the compound’s chemical properties and reactivity.
  • Reactivity: The fluorine atom in the fluorobenzamide group can participate in unique substitution reactions not observed with other substituents.
  • Applications: The unique structure of N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide may make it more suitable for specific applications, such as drug development or material science.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C27H28FN3O2S

Molecular Weight

477.6g/mol

IUPAC Name

N-[3-(4-benzylpiperazine-1-carbonyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-fluorobenzamide

InChI

InChI=1S/C27H28FN3O2S/c28-22-12-6-4-10-20(22)25(32)29-26-24(21-11-5-7-13-23(21)34-26)27(33)31-16-14-30(15-17-31)18-19-8-2-1-3-9-19/h1-4,6,8-10,12H,5,7,11,13-18H2,(H,29,32)

InChI Key

CZFZJRLJRGARHR-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.